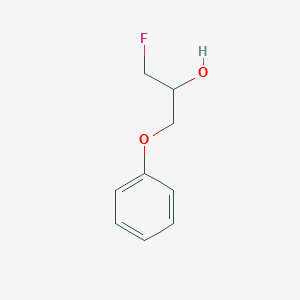

1-Fluoro-3-phenoxypropan-2-ol

Description

Properties

IUPAC Name |

1-fluoro-3-phenoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNKJLLKDWVVLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(CF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452940 | |

| Record name | 2-Propanol, 1-fluoro-3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705-97-5 | |

| Record name | 2-Propanol, 1-fluoro-3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Predicted Chemical Properties of 1-Fluoro-3-phenoxypropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Fluorinated Phenoxypropanol Derivative

This technical guide provides a comprehensive analysis of the predicted chemical properties, potential synthetic routes, and prospective applications of 1-Fluoro-3-phenoxypropan-2-ol. As a novel molecule with limited publicly available experimental data, this document leverages established principles of organic chemistry and draws upon data from structurally analogous compounds to offer a predictive yet scientifically grounded overview. For professionals in drug discovery and chemical research, understanding the nuanced effects of fluorination on a known scaffold like phenoxypropanol is of paramount importance. The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a compound of considerable interest. This guide will therefore serve as a foundational resource for those looking to explore its synthesis and potential applications.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in understanding the chemical behavior of this compound is a thorough examination of its molecular structure and a prediction of its key physicochemical properties. These properties are estimated based on the known values for 1-Phenoxy-2-propanol and the well-documented effects of fluorine substitution.

The molecular structure of this compound is characterized by a central propan-2-ol backbone. A fluorine atom is substituted at the C1 position, and a phenoxy group is attached at the C3 position. This combination of a hydroxyl group, a fluorine atom, and a phenoxy ether linkage imparts a unique set of properties to the molecule.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value for this compound | Reference Value for 1-Phenoxy-2-propanol |

| Molecular Formula | C₉H₁₁FO₂ | C₉H₁₂O₂ |

| Molecular Weight | 170.18 g/mol | 152.19 g/mol [1] |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid[1] |

| Boiling Point | > 241.2 °C (Predicted increase due to fluorination) | 241.2 °C[1] |

| Melting Point | < 11.4 °C | 11.4 °C[1] |

| Solubility in Water | Predicted to be slightly lower than the parent compound | 15.1 g/L at 20 °C[1] |

| LogP (Octanol-Water Partition Coefficient) | > 1.50 (Predicted increase in lipophilicity) | 1.50[1] |

| Density | > 1.0622 g/cm³ | 1.0622 g/cm³ at 20 °C[1] |

| Refractive Index | > 1.5232 | 1.5232 at 20 °C[1] |

Rationale for Predictions: The introduction of a highly electronegative fluorine atom is expected to increase the molecule's polarity and its ability to form hydrogen bonds, which would typically raise the boiling point. Concurrently, the fluorine atom will increase the molecule's overall lipophilicity, as is common for organofluorine compounds, leading to a higher predicted LogP value and potentially lower water solubility.

Proposed Synthetic Routes

Currently, there are no published methods for the synthesis of this compound. However, a plausible and efficient synthetic strategy can be proposed based on established reactions for analogous compounds, such as the synthesis of 1-Chloro-3-phenoxy-2-propanol[2]. The most direct approach would involve the nucleophilic ring-opening of epifluorohydrin by phenol.

Proposed Synthesis Workflow: Ring-Opening of Epifluorohydrin

This proposed synthesis involves the base-catalyzed reaction of phenol with epifluorohydrin. The phenoxide ion, generated in situ, acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring of epifluorohydrin.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

-

Preparation: To a solution of phenol (1.0 equivalent) in a suitable polar aprotic solvent such as DMF or acetonitrile, add a base such as sodium hydroxide or potassium carbonate (1.1 equivalents).

-

Reaction: Stir the mixture at room temperature for 30 minutes to an hour to ensure the complete formation of the phenoxide salt.

-

Addition of Epifluorohydrin: Add epifluorohydrin (1.0-1.2 equivalents) dropwise to the reaction mixture.

-

Heating: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Predicted Spectroscopic and Analytical Characterization

The successful synthesis of this compound would be confirmed through a combination of spectroscopic techniques. The predicted spectral data is as follows:

-

¹H NMR: The proton spectrum is expected to show characteristic signals for the aromatic protons of the phenoxy group, typically in the range of δ 6.8-7.4 ppm. The protons on the propanol backbone would appear as multiplets, with the proton on the carbon bearing the hydroxyl group (C2) likely appearing around δ 4.0-4.5 ppm. The protons on the carbon adjacent to the fluorine (C1) would exhibit splitting due to coupling with the fluorine atom (a large doublet of doublets).

-

¹³C NMR: The carbon spectrum would show signals for the aromatic carbons, with the carbon attached to the ether oxygen appearing downfield. The carbons of the propanol backbone would be in the aliphatic region, with the carbon bonded to the fluorine (C1) showing a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 160-250 Hz.

-

¹⁹F NMR: The fluorine spectrum would exhibit a single signal, likely a triplet of doublets, due to coupling with the adjacent protons on C1 and C2.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Strong C-O stretching bands for the ether linkage would be observed around 1200-1250 cm⁻¹. A C-F stretching band would be expected in the region of 1000-1100 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would likely show the molecular ion peak (M⁺) at m/z 170. The fragmentation pattern would be expected to include the loss of a fluoromethyl radical (•CH₂F) and the formation of a stable phenoxymethyl cation.

Inferred Reactivity and Chemical Behavior

The reactivity of this compound is dictated by its three key functional groups: the hydroxyl group, the carbon-fluorine bond, and the phenoxy group.

-

Hydroxyl Group: The secondary alcohol is a versatile functional group that can undergo a variety of reactions, including:

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

-

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers.

-

Oxidation: Oxidation to the corresponding ketone, 1-fluoro-3-phenoxypropan-2-one, using standard oxidizing agents.

-

-

Carbon-Fluorine Bond: The C-F bond is the strongest single bond in organic chemistry, rendering it generally unreactive to nucleophilic substitution. This property is a key contributor to the metabolic stability of many fluorinated drugs.

-

Phenoxy Group: The aromatic ring can undergo electrophilic aromatic substitution reactions. The phenoxy group is an activating, ortho-, para-directing group, meaning that electrophiles will preferentially add to the positions ortho and para to the ether linkage.

Hypothesized Potential in Drug Development

The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties.[3][4] The introduction of a fluorine atom into the phenoxypropanol scaffold could offer several advantages:

Caption: Benefits of fluorination in drug development.

Given that non-fluorinated phenoxypropanol derivatives are used as antimicrobial agents and preservatives, this compound could exhibit enhanced activity in these areas.[1] Furthermore, its structural similarity to certain beta-blockers suggests that it could serve as a key intermediate or a lead compound in the development of novel cardiovascular drugs. The increased metabolic stability conferred by the fluorine atom could lead to improved pharmacokinetic profiles, such as a longer half-life in the body.

Predicted Safety and Handling

While specific toxicological data for this compound is unavailable, a preliminary hazard assessment can be made based on its structural analogues. Compounds like 1-Chloro-3-fluoro-2-propanol are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[5] The parent compound, 1-phenoxy-2-propanol, is generally considered to have low toxicity but can cause eye irritation.[6]

Predicted GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing vapors or mist.

-

Avoid contact with skin and eyes.

-

Keep away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

This compound represents a scientifically intriguing molecule with significant, albeit currently unexplored, potential. Based on the established principles of medicinal and organic chemistry, the introduction of a fluorine atom to the phenoxypropanol scaffold is predicted to enhance its physicochemical and pharmacological properties. This guide has provided a comprehensive theoretical framework, including proposed synthetic routes and predicted analytical data, to serve as a catalyst for future research into this promising compound. Further experimental validation is necessary to fully elucidate the chemical properties and potential applications of this compound, a molecule that stands at the intersection of classic organic structures and modern medicinal chemistry innovation.

References

-

Ataman Kimya. 1-PHENOXY-2-PROPANOL. [Link]

-

PubChem. 1-Phenoxy-2-propanol | C9H12O2 | CID 92839. [Link]

-

PubChem. 1-[Fluoro(phenoxy)amino]propan-2-ol | C9H12FNO2 | CID 174350425. [Link]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. [Link]

-

PrepChem.com. Synthesis of 1-chloro-3-phenoxy-2-propanol. [Link]

-

PubChem. 1-Fluoro-3-phenylpropan-2-ol | C9H11FO | CID 230081. [Link]

-

SpectraBase. 1-Phenoxy-2-propanol. [Link]

-

PubChem. 1-Chloro-3-phenyl-2-propanol | C9H11ClO | CID 220867. [Link]

-

Quora. What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)?. [Link]

-

MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

- Google Patents. CN102260143A - Production process for 3-fluorophenol.

-

PubChem. 1-Chloro-3-fluoro-2-propanol | C3H6ClFO | CID 92107. [Link]

-

Frontiers. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. [Link]

-

ResearchGate. List of fluorinated molecules admitted to clinical trials reported in Drug of the Future 2013. [Link]

-

PubChem. 1-Phenoxy-3-(propylamino)-2-propanol | C12H19NO2 | CID 6610248. [Link]

- Google P

-

ScienceDaily. Novel method to synthesize valuable fluorinated drug compounds. [Link]

-

The Good Scents Company. phenoxyisopropanol, 770-35-4. [Link]

Sources

- 1. 1-Phenoxy-2-propanol | C9H12O2 | CID 92839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 5. 1-Chloro-3-fluoro-2-propanol | C3H6ClFO | CID 92107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. phenoxyisopropanol, 770-35-4 [thegoodscentscompany.com]

1-Fluoro-3-phenoxypropan-2-ol physical properties

An In-depth Technical Guide to the Physical Properties of 1-Fluoro-3-phenoxypropan-2-ol

Abstract

This technical guide provides a comprehensive analysis of the physical properties of this compound. Due to a scarcity of published experimental data for this specific fluorinated compound, this document establishes a robust analytical framework by first detailing the known physicochemical properties of its close structural analog, 1-Phenoxy-2-propanol. Subsequently, it applies fundamental principles of physical organic chemistry to predict the effects of selective fluorination on these properties. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound's characteristics for modeling, synthesis, and formulation activities.

Introduction and Structural Analysis

This compound is a halogenated derivative of the more common glycol ether, 1-Phenoxy-2-propanol. The introduction of a fluorine atom, the most electronegative element, in place of a hydrogen atom on the terminal methyl group is expected to significantly modulate the molecule's physical and chemical properties.

-

Molecular Formula: C₉H₁₁FO₂

-

Molecular Weight: 170.18 g/mol

-

Structure:

-

A propan-2-ol backbone.

-

A phenoxy group (-O-Ph) attached at the C3 position.

-

A fluorine atom attached at the C1 position.

-

Given the limited availability of direct experimental data, this guide will leverage the extensive data available for the non-fluorinated parent compound, 1-Phenoxy-2-propanol (CAS 770-35-4), as a baseline.

Physicochemical Properties of the Analog: 1-Phenoxy-2-propanol

1-Phenoxy-2-propanol is a widely used industrial solvent, coalescing agent, and preservative.[1] Its physical properties are well-documented and provide a critical reference point for understanding its fluorinated derivative.

| Property | Value for 1-Phenoxy-2-propanol | Reference |

| CAS Number | 770-35-4 | [2] |

| Molecular Formula | C₉H₁₂O₂ | [3] |

| Molecular Weight | 152.19 g/mol | [3] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 243 °C (at 760 mmHg) | [2] |

| Melting Point | 11 °C | [2] |

| Density | 1.064 g/mL at 20 °C | [2] |

| Water Solubility | 15.1 g/L at 20 °C | [2] |

| Refractive Index (n²⁰/D) | 1.523 | [2] |

Predicted Effects of Fluorination: From Analog to Target Compound

The substitution of a hydrogen atom with a fluorine atom at the C1 position induces significant electronic and steric changes. The following section analyzes the predicted impact on key physical properties.

Molecular Weight

The replacement of a hydrogen atom (approx. 1.01 g/mol ) with a fluorine atom (approx. 19.00 g/mol ) results in a straightforward increase in molecular weight.

-

Calculated Molecular Weight of this compound: 170.18 g/mol .

This increase of approximately 18 g/mol will contribute to stronger van der Waals forces, which generally leads to an increase in boiling point.[4]

Boiling Point

The boiling point is influenced by the strength of intermolecular forces. For this compound, two primary competing effects must be considered:

-

Increased Polarity and Dipole-Dipole Interactions: Fluorine is the most electronegative element (Pauling scale value of 4.0). Its introduction creates a strong C-F dipole, increasing the overall molecular polarity and strengthening dipole-dipole attractions between molecules. This effect typically raises the boiling point.[5]

-

Hydrogen Bonding: The primary intermolecular force for alcohols is hydrogen bonding via the hydroxyl (-OH) group.[4] The powerful electron-withdrawing (inductive) effect of the nearby fluorine atom can influence the hydrogen bonding capability of the hydroxyl group.

To illustrate the net effect, we can examine a simpler system. Propan-2-ol has a boiling point of 82.6 °C.[6] The related compound, 1-Fluoropropan-2-ol, has a boiling point of 85.1 °C.[7] In this case, the increased polarity and molecular weight slightly outweigh any potential disruption to hydrogen bonding, leading to a modest increase in boiling point. A similar trend is anticipated for this compound.

-

Predicted Boiling Point: Expected to be slightly higher than 243 °C.

Density

Density is the ratio of mass to volume. The atomic mass of fluorine (19.00 amu) is significantly greater than that of hydrogen (1.01 amu). This substantial increase in mass with only a minor increase in molecular volume will lead to a notable increase in the compound's density.

-

Predicted Density: Expected to be significantly greater than 1.064 g/mL.

Solubility

The effect on water solubility is complex. The increased polarity from the C-F bond could enhance interactions with water dipoles. However, the C-F bond itself is not a hydrogen bond donor and is considered lipophilic. The overall impact will depend on the balance of these factors. Given that the parent molecule is only sparingly soluble, a significant increase in water solubility is not anticipated.

Experimental Protocol: Boiling Point Determination by the Thiele Tube Method

To empirically determine the boiling point of a novel compound like this compound, a microscale method such as the Thiele tube technique is ideal as it requires a minimal amount of sample.[8]

Principle

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, the sample is heated, and a stream of vapor bubbles emerges from an inverted capillary tube. The boiling point is recorded as the temperature at which the last bubble escapes and the liquid just begins to re-enter the capillary upon cooling.[9]

Apparatus and Materials

-

Thiele tube

-

High-temperature heating oil (e.g., mineral oil or silicone oil)

-

Micro burner or hot plate

-

Thermometer (-10 to 300 °C range)

-

Small sample test tube (e.g., 75x10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Clamp and stand

-

Sample of this compound (~0.5 mL)

-

Personal Protective Equipment (safety goggles, lab coat, gloves)

Step-by-Step Procedure

-

Sample Preparation: Add approximately 0.5 mL of the liquid sample into the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.

-

Apparatus Assembly: Attach the test tube to the thermometer using a small rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

Thiele Tube Setup: Insert the thermometer and attached sample into the Thiele tube, ensuring the sample is positioned in the main body of the tube and the thermometer bulb is below the side-arm opening.[8]

-

Heating: Gently heat the side arm of the Thiele tube with a micro burner. The shape of the tube is designed to promote uniform heating of the oil via convection currents.[8]

-

Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly.

-

Boiling Point Recording: Carefully observe the capillary tube. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[10]

-

Verification: Allow the apparatus to cool further, then reheat to obtain a second reading for confirmation.

-

Pressure Correction: Record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.

Caption: A workflow diagram for the synthesis of 1-Phenoxy-2-propanol.

Conclusion

While experimental data for this compound remains elusive in the current scientific literature, a robust profile of its expected physical properties can be constructed through expert analysis of its non-fluorinated analog and an understanding of the predictable effects of fluorination. It is anticipated that this compound will exhibit a higher molecular weight, a slightly elevated boiling point, and a significantly increased density compared to 1-Phenoxy-2-propanol. This guide provides a foundational understanding for researchers and serves as a basis for future experimental validation.

References

-

LookChem. (n.d.). 1-Fluoropropan-2-ol. Retrieved from [Link]

-

ReAgent. (2018, July 12). What Is The Difference Between Propan-1-ol and Propan-2-ol? Retrieved from [Link]

-

Matsumoto, K., et al. (2024). Effects of the fluorination degree in alcohols on the interaction with fluoride ions. PubMed. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

- Google Patents. (n.d.). WO2006122887A2 - 1-phenoxy-2-propanol as a formulating aid for dyes.

-

PubChem. (n.d.). 1-Fluoropropan-2-ol. Retrieved from [Link]

-

Reddit. (2022, November 29). synthesizing 1-phenoxy-2-propanol. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 13.3: Physical Properties of Alcohols. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

Horsley, T. (n.d.). Inquiry Project: The effect of replacing hydrogens in linear alkanes with fluorine. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenoxy-2-propanol. Retrieved from [Link]

-

PubChem. (n.d.). (2R)-1-fluoropropan-2-ol. Retrieved from [Link]

-

JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 1-PHENOXY-2-PROPANOL. Retrieved from [Link]

Sources

- 1. WO2006122887A2 - 1-phenoxy-2-propanol as a formulating aid for dyes - Google Patents [patents.google.com]

- 2. 1-Phenoxy-2-propanol CAS#: 770-35-4 [m.chemicalbook.com]

- 3. 1-Phenoxy-2-propanol | C9H12O2 | CID 92839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mce502.html [sas.upenn.edu]

- 6. chemicals.co.uk [chemicals.co.uk]

- 7. 1-Fluoropropan-2-ol|lookchem [lookchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. byjus.com [byjus.com]

An In-Depth Technical Guide to the Synthesis of 1-Fluoro-3-phenoxypropan-2-ol

Introduction

1-Fluoro-3-phenoxypropan-2-ol is a key structural motif found in various pharmacologically active molecules. Its unique combination of a fluoro group, a hydroxyl group, and a phenoxy ether linkage imparts specific physicochemical properties that are of significant interest in drug discovery and development. The strategic introduction of a fluorine atom can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthetic strategies for this compound, offering detailed, field-proven insights into the reaction mechanisms, experimental protocols, and critical safety considerations for researchers and professionals in the pharmaceutical and chemical sciences.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached through two primary retrosynthetic disconnections. The choice of pathway is often dictated by the availability of starting materials, desired stereochemical outcome, and scalability.

Pathway A: Epoxide Ring-Opening

This strategy involves the initial formation of a key intermediate, 3-phenoxy-1,2-epoxypropane, followed by a nucleophilic ring-opening reaction with a fluoride source. This approach is attractive due to the commercial availability of the precursors and the well-established chemistry of epoxide ring-opening.

Pathway B: Deoxyfluorination of a Diol

The alternative strategy commences with the synthesis of 3-phenoxypropane-1,2-diol, which is then subjected to a selective deoxyfluorination reaction to replace one of the hydroxyl groups with a fluorine atom. This pathway offers a different set of challenges and advantages, particularly concerning regioselectivity and the handling of specialized fluorinating agents.

This guide will provide a detailed exposition of both pathways, with a particular focus on a robust experimental protocol for Pathway B, leveraging the widely used and effective fluorinating agent, Diethylaminosulfur Trifluoride (DAST).

Visualizing the Synthetic Approaches

Caption: Overview of the two primary synthetic pathways to this compound.

Pathway A: In-Depth Mechanistic Discussion - Epoxide Ring-Opening

The synthesis of the epoxide intermediate, 3-phenoxy-1,2-epoxypropane, is typically achieved through a Williamson ether synthesis, reacting phenol with epichlorohydrin in the presence of a base.[1][2] The phenoxide, generated in situ, acts as a nucleophile, displacing the chloride from epichlorohydrin. This is followed by an intramolecular cyclization to form the epoxide ring.

The subsequent ring-opening of 3-phenoxy-1,2-epoxypropane with a fluoride source is a critical step. The reaction can be catalyzed by both acids and bases.[3] Under basic or neutral conditions, the fluoride anion will preferentially attack the less sterically hindered carbon of the epoxide (C1), leading to the desired product. Various fluoride sources can be employed, including potassium fluoride with a phase-transfer catalyst or more sophisticated reagents like benzoyl fluoride in the presence of a cooperative dual-catalyst system.[4][5] The regioselectivity of the ring-opening is a key consideration, as attack at the more substituted carbon (C2) would lead to the isomeric product, 2-fluoro-3-phenoxypropan-1-ol.[6]

Pathway B: In-Depth Mechanistic Discussion - Deoxyfluorination of a Diol

This pathway begins with the synthesis of 3-phenoxypropane-1,2-diol. This can be achieved by the hydrolysis of 3-phenoxy-1,2-epoxypropane.[7] The subsequent selective fluorination of one of the hydroxyl groups is the pivotal transformation. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for converting alcohols to alkyl fluorides.[8][9]

The mechanism of fluorination with DAST involves the initial reaction of the alcohol with DAST to form a fluorosulfite intermediate. This is followed by an intramolecular nucleophilic substitution (SNi) or an intermolecular SN2 attack by fluoride, leading to the displacement of the fluorosulfite group and the formation of the carbon-fluorine bond. The choice of reaction conditions, particularly temperature, is crucial to control the outcome and minimize side reactions.

Experimental Protocol: Synthesis via Deoxyfluorination (Pathway B)

This section provides a detailed, step-by-step protocol for the synthesis of this compound via the deoxyfluorination of 3-phenoxypropane-1,2-diol using DAST.

Step 1: Synthesis of 3-Phenoxypropane-1,2-diol

Caption: Workflow for the synthesis of 3-phenoxypropane-1,2-diol.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Phenol | 94.11 | 9.41 g | 0.10 |

| Glycidol | 74.08 | 7.41 g | 0.10 |

| Sodium Hydroxide | 40.00 | 0.40 g | 0.01 |

| Water | 18.02 | 50 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (9.41 g, 0.10 mol), sodium hydroxide (0.40 g, 0.01 mol), and water (50 mL).

-

Stir the mixture at room temperature until the phenol and sodium hydroxide have completely dissolved.

-

Add glycidol (7.41 g, 0.10 mol) dropwise to the solution over 15 minutes.

-

Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4 hours.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with water (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford 3-phenoxypropane-1,2-diol as a white solid.

Step 2: Deoxyfluorination of 3-Phenoxypropane-1,2-diol

Sources

- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Concerning the mechanism of the ring opening of propylene oxide in the copolymerization of propylene oxide and carbon dioxide to give poly(propylene carbonate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Diethylaminosulfur Trifluoride (DAST) [sigmaaldrich.com]

A Forward-Looking Technical Guide to 1-Fluoro-3-phenoxypropan-2-ol: Synthesis, Properties, and Potential Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of the well-documented compound 1-phenoxy-2-propanol. Recognizing the significant role of fluorine in modern drug discovery, this document further proposes the synthesis and explores the potential physicochemical and pharmacological properties of its novel, and currently undocumented, fluorinated analog, 1-fluoro-3-phenoxypropan-2-ol. By detailing established methodologies and proposing novel synthetic routes, this guide serves as a valuable resource for researchers and professionals in drug development and materials science who are interested in exploring new chemical entities with potentially enhanced properties.

Part 1: The Established Landscape: 1-Phenoxy-2-propanol

1-Phenoxy-2-propanol, also known as propylene glycol phenyl ether, is a versatile organic compound with a history of use in various industrial and commercial applications. Its synthesis is well-established, and its properties are thoroughly characterized.

Physicochemical Properties

The key physicochemical properties of 1-phenoxy-2-propanol are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 241.2 °C |

| Melting Point | 11.4 °C |

| Solubility in Water | 15.1 g/L at 20 °C |

| logP | 1.50 |

Established Synthesis of 1-Phenoxy-2-propanol

The industrial production of 1-phenoxy-2-propanol is typically achieved through the reaction of phenol with propylene oxide. This reaction is often catalyzed by a base or a solid catalyst. Another common laboratory-scale synthesis involves the reaction of phenol with 1-chloro-2-propanol under basic conditions, following the principles of the Williamson ether synthesis.

This protocol describes a common method for the synthesis of 1-phenoxy-2-propanol.

Materials:

-

Phenol

-

Propylene oxide

-

Al₂O₃-MgO/Fe₃O₄ catalyst[1]

-

Toluene (solvent)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating and stirring equipment

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, dissolve phenol in toluene.

-

Add the Al₂O₃-MgO/Fe₃O₄ catalyst to the solution.

-

Heat the mixture to the desired reaction temperature (e.g., 80-100 °C) with vigorous stirring.

-

Slowly add propylene oxide to the reaction mixture through the dropping funnel. The addition should be controlled to maintain the reaction temperature.

-

After the addition is complete, continue to stir the mixture at the reaction temperature for several hours until the reaction is complete (monitor by TLC or GC).

-

Cool the reaction mixture to room temperature.

-

Remove the catalyst by filtration.

-

Wash the filtrate with a dilute aqueous sodium hydroxide solution to remove any unreacted phenol, followed by washing with water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure 1-phenoxy-2-propanol.

Applications of 1-Phenoxy-2-propanol

1-Phenoxy-2-propanol is utilized in a wide range of applications, including:

-

Cosmetics and Personal Care: As a preservative and solvent.[1]

-

Pharmaceuticals: As a preservative in medications and a solvent for active ingredients.[1]

-

Industrial Applications: In pesticide formulations, metal cleaning products, perfumes, and as a coalescing agent in paints and coatings.[1]

Metabolism of 1-Phenoxy-2-propanol

The metabolism of 1-phenoxy-2-propanol in the body proceeds through several pathways. The major routes include O-dealkylation to yield phenol and propylene glycol, direct conjugation of the parent molecule with sulfates or glucuronides, and ring hydroxylation followed by conjugation.[2]

Part 2: The Frontier: Proposing this compound

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][4] To date, this compound has not been extensively described in the scientific literature, presenting an opportunity for the development of a novel chemical entity.

Rationale for Fluorination and Predicted Properties

The substitution of a hydrogen atom with fluorine can have profound effects on a molecule's properties.[5][6][7]

| Property | 1-Phenoxy-2-propanol (Known) | This compound (Predicted) | Rationale for Prediction |

| Metabolic Stability | Susceptible to oxidation at the terminal methyl group. | Potentially increased metabolic stability. | The strong C-F bond is less susceptible to enzymatic cleavage by cytochrome P450 enzymes compared to a C-H bond, potentially blocking a site of metabolism.[4][6] |

| Lipophilicity (logP) | 1.50 | Slightly higher than 1.50. | A single fluorine substitution often leads to a slight increase in lipophilicity.[5] |

| Acidity (pKa of hydroxyl) | ~15-16 | Lower than the non-fluorinated analog. | The high electronegativity of the fluorine atom will exert an electron-withdrawing inductive effect, making the hydroxyl proton more acidic.[6] |

| Binding Affinity | Dependent on the biological target. | Potentially altered binding affinity. | The polarized C-F bond can participate in favorable dipole-dipole interactions or form hydrogen bonds with biological targets, potentially enhancing binding affinity.[4] |

Proposed Synthetic Routes to this compound

Based on the synthesis of analogous compounds, two primary synthetic routes are proposed.

This approach is analogous to the reaction with propylene oxide and involves the nucleophilic attack of phenoxide on the epoxide ring of epifluorohydrin (3-fluoro-1,2-epoxypropane).

Proposed Experimental Protocol:

-

Phenoxide Formation: Prepare sodium phenoxide by reacting phenol with a strong base like sodium hydride or sodium hydroxide in an appropriate aprotic solvent (e.g., THF, DMF).

-

Nucleophilic Attack: Add epifluorohydrin to the solution of sodium phenoxide. The reaction may require heating to proceed at a reasonable rate.

-

Workup: After the reaction is complete, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or distillation.

This classic method for ether synthesis can be adapted using a fluorinated building block.[1][8]

Proposed Experimental Protocol:

-

Phenoxide Formation: Prepare sodium phenoxide as described in Route A.

-

Nucleophilic Substitution: Add a suitable fluorinated halohydrin, such as 1-fluoro-3-chloropropan-2-ol, to the sodium phenoxide solution. The reaction is an Sₙ2 displacement of the halide.

-

Workup and Purification: Follow the workup and purification procedures as outlined in Route A.

Proposed Characterization

The successful synthesis of this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be essential to confirm the structure and the presence and location of the fluorine atom.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the new compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl and ether linkages.

Part 3: Future Perspectives and Conclusion

The synthesis of this compound represents an exciting opportunity to create a novel molecule with potentially enhanced properties compared to its well-known non-fluorinated counterpart. The strategic introduction of a fluorine atom could lead to improved metabolic stability, modulated lipophilicity, and altered binding characteristics, making it a valuable building block for the development of new pharmaceuticals and advanced materials. The proposed synthetic routes provide a clear and logical starting point for the preparation of this unexplored compound. Further research into the biological activities and material properties of this compound is warranted and could open up new avenues in medicinal chemistry and materials science.

References

-

Ataman Kimya. (n.d.). 1-PHENOXY-2-PROPANOL. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92839, 1-Phenoxy-2-propanol. Retrieved from [Link]

-

D. M. T. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Retrieved from [Link]

-

Ansari, M. F., & Alam, M. S. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). EP1972610A1 - Fluorinated ether alcohol and process for production thereof.

- Google Patents. (n.d.). US2659710A - Phenol alcohol-epichlorohydrin reaction products.

-

Ataman Kimya. (n.d.). 1-PHENOXY-2-PROPANOL. Retrieved from [Link]

-

Reddit. (2022, November 29). synthesizing 1-phenoxy-2-propanol. r/chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Other Reactions of Phenol. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN109867587B - Preparation method of 3-chloro-1,2-propanediol.

-

ResearchGate. (2025, August 7). The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide | Request PDF. Retrieved from [Link]

-

Clark, J. (n.d.). some more reactions of phenol. Chemguide. Retrieved from [Link]

-

Interstate Technology & Regulatory Council. (n.d.). 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorinated Alcohols' Effects on Lipid Bilayer Properties. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92839, 1-Phenoxy-2-propanol. Retrieved from [Link]

-

Doubtnut. (n.d.). Phenol reaction. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors | Request PDF. Retrieved from [Link]

-

Organic Syntheses. (n.d.). catalytic enantioselective addition of dialkylzincs to aldehydes using. Retrieved from [Link]

-

Royal Society of Chemistry. (2015, August 11). Fluorous Ethers. Retrieved from [Link]

-

International Journal of Pharmacy and Pharmaceutical Science. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

YouTube. (2023, January 4). Phenol reacts with chloroform in the presence of aq. KOH at 340 K followed by hydrolysis of the .... Retrieved from [Link]

-

YouTube. (2020, June 14). Exercise 14.5 (b) - The Williamson Ether Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Repositorio Institucional CONICET Digital. (n.d.). Dynamics of fluorinated imide-based ionic liquids using nuclear magnetic resonance techniques. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Role of Fluorine in Drug Design and Drug Action | Request PDF. Retrieved from [Link]

-

MDPI. (n.d.). Data Hidden in Sewage: Advanced Methods for Identification and Quantification of Synthetic Cannabinoids in Urban Wastewater. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Full article: The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2023, August 2). Synthesis of Propylene Oxide (2-methyloxirane, 2-epoxypropane, etc.) via Chlorohydrin Intermediate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Retrieved from [Link]

Sources

- 1. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]

- 2. 1-Phenoxy-2-propanol | C9H12O2 | CID 92839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

Introduction: A Strategic Fusion of Fluorine and a Privileged Scaffold

An In-depth Technical Guide to 1-Fluoro-3-phenoxypropan-2-ol: Synthesis, Properties, and Potential Applications

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone of drug design.[1][2][3] Its unique properties, including high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's potency, metabolic stability, and pharmacokinetic profile.[4][5] This guide delves into the nascent yet promising realm of this compound, a molecule that, while not extensively documented in current literature, represents a compelling target for researchers and drug development professionals.

The rationale for investigating this specific compound lies in the convergence of two powerful concepts in medicinal chemistry: the proven efficacy of the phenoxypropanolamine scaffold and the strategic application of fluorine as a bioisostere. The aryloxypropanolamine framework is the backbone of a major class of cardiovascular drugs known as beta-blockers, which are widely used to manage conditions like hypertension and angina.[6] By replacing the hydroxyl group at the 1-position of the propanol chain with a fluorine atom, we introduce a bioisosteric modification that could lead to a new generation of therapeutics with enhanced properties.[7][8][9][10]

This in-depth technical guide will serve as a comprehensive resource for researchers interested in the synthesis, characterization, and potential applications of this compound. We will explore plausible synthetic routes, predict its physicochemical and spectroscopic characteristics, and discuss its potential as a novel therapeutic agent, all grounded in established chemical principles and data from analogous compounds.

Proposed Synthetic Strategies: Navigating the Path to a Novel Fluorohydrin

The synthesis of this compound can be approached from several angles, with the most logical starting point being the readily available 1-phenoxy-2,3-epoxypropane. The key transformation is the regioselective ring-opening of the epoxide with a fluoride nucleophile.

Primary Synthetic Route: Epoxide Ring-Opening

The most direct and widely employed method for the synthesis of fluorohydrins is the ring-opening of epoxides using a fluoride source.[11][12] A common and effective reagent for this transformation is triethylamine trihydrofluoride (HF·Et₃N), which offers a milder alternative to anhydrous hydrogen fluoride.[3][13]

The reaction is anticipated to proceed via an SN2 mechanism, where the fluoride ion attacks one of the carbon atoms of the epoxide ring. The regioselectivity of this attack is a critical consideration. In the case of 1-phenoxy-2,3-epoxypropane, the two carbons of the epoxide are sterically and electronically distinct. Attack at the less hindered terminal carbon (C3) would yield the desired this compound. Conversely, attack at the internal carbon (C2) would result in the isomeric 2-fluoro-1-phenoxypropan-3-ol. Based on established precedent for epoxide ring-opening reactions under these conditions, a preference for attack at the less substituted carbon is expected, favoring the formation of the target molecule.

Experimental Protocol: Synthesis of this compound via Epoxide Ring-Opening

Materials:

-

1-Phenoxy-2,3-epoxypropane

-

Triethylamine trihydrofluoride (HF·Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a fume hood, a solution of 1-phenoxy-2,3-epoxypropane (1 equivalent) in anhydrous dichloromethane is prepared in a clean, dry flask equipped with a magnetic stir bar.

-

Addition of Fluorinating Agent: Triethylamine trihydrofluoride (2-3 equivalents) is added dropwise to the stirred solution at room temperature. The reaction mixture is then stirred at room temperature or gently heated (e.g., to 40 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize the excess acid. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Isolation: The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

Alternative Synthetic Route: Williamson Ether Synthesis

An alternative approach involves the formation of the ether linkage as the final key step, employing the classic Williamson ether synthesis.[14][15][16][17][18] This strategy would begin with a suitable three-carbon fluorinated building block, such as 3-fluoropropane-1,2-diol. The diol would first be selectively protected, followed by activation of the remaining primary hydroxyl group (e.g., conversion to a tosylate or halide). The final step would be the SN2 displacement of the leaving group with sodium phenoxide.

Proposed synthesis of this compound.

Physicochemical Properties (Predicted)

The introduction of a fluorine atom in place of a hydroxyl group is expected to modulate the physicochemical properties of the parent molecule, 1-phenoxy-2-propanol. The following table provides a comparative summary of the predicted properties.

| Property | 1-Phenoxy-2-propanol[19] | This compound (Predicted) | Rationale for Prediction |

| Molecular Formula | C₉H₁₂O₂ | C₉H₁₂FNO₂ | Replacement of H with F |

| Molecular Weight | 152.19 g/mol | 170.19 g/mol | Increased atomic mass of F |

| Boiling Point | 243 °C | Lower than 243 °C | Reduced hydrogen bonding capacity |

| logP | ~1.1 | Higher than 1.1 | Fluorine increases lipophilicity |

| Hydrogen Bond Donors | 1 | 1 | The secondary alcohol remains |

| Hydrogen Bond Acceptors | 2 | 3 | Oxygen and Fluorine atoms |

Spectroscopic Characterization (Anticipated)

The successful synthesis of this compound would be confirmed by a suite of spectroscopic techniques. The anticipated key features in each spectrum are outlined below:

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the phenoxy group, a multiplet for the methine proton adjacent to the hydroxyl group, and two diastereotopic protons on the carbon bearing the fluorine atom, which would be split by both the adjacent methine proton and the fluorine atom (²JHF and ³JHH couplings).

-

¹³C NMR: The carbon atom directly attached to the fluorine would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 160-180 Hz. The adjacent carbon would show a smaller two-bond coupling (²JCF).

-

¹⁹F NMR: A single resonance, likely a triplet of doublets, would be observed, confirming the presence of the fluorine atom and providing information about its coupling to adjacent protons.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight would be observed. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

Potential Applications in Drug Discovery

The structural similarity of this compound to the aryloxypropanolamine core of beta-blockers suggests its primary potential application lies in cardiovascular medicine.[20][21]

As a Novel Beta-Blocker

The introduction of fluorine can have several beneficial effects on the pharmacological profile of a drug candidate:

-

Enhanced Potency and Selectivity: The electronegativity of fluorine can alter the electronic environment of the molecule, potentially leading to stronger and more selective interactions with the beta-adrenergic receptor.

-

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and not easily metabolized by cytochrome P450 enzymes. This can block metabolic pathways that would otherwise deactivate the drug, leading to a longer half-life and improved bioavailability.[22]

-

Increased Lipophilicity: The increased lipophilicity conferred by the fluorine atom can enhance the molecule's ability to cross cell membranes, potentially improving its absorption and distribution.

Bioisosteric design of this compound.

Other Therapeutic Areas

Derivatives of 1-phenoxy-2-propanol have been investigated for a range of other biological activities, including as antimicrobial and anticancer agents.[23][24][25] The unique properties of this compound may also make it a valuable intermediate for the synthesis of more complex molecules in these and other therapeutic areas.

Analytical Methods for Characterization

Ensuring the identity and purity of this compound is paramount. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be employed to assess purity. For the definitive identification and quantification of fluorine, specialized techniques are required. While NMR spectroscopy provides structural confirmation, elemental analysis methods such as combustion ion chromatography (CIC) or inductively coupled plasma mass spectrometry (ICP-MS) can be used for accurate fluorine quantification.[26][27][28][29][30]

Conclusion: A Promising New Frontier

While this compound remains a largely unexplored molecule, its rational design based on the principles of bioisosterism and the privileged phenoxypropanolamine scaffold makes it a highly attractive target for synthesis and pharmacological evaluation. The potential for enhanced potency, selectivity, and metabolic stability warrants its investigation as a next-generation cardiovascular agent. This guide provides a foundational framework for researchers to embark on the synthesis and exploration of this promising compound, potentially unlocking new avenues in drug discovery and development.

References

A comprehensive list of references is available for further reading and verification. Each source is provided with its title, source, and a clickable URL.

Sources

- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Regioselective Fluorohydrin Synthesis from Allylsilanes and Evidence for a Silicon–Fluorine Gauche Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

- 18. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 19. 1-Phenoxy-2-propanol | C9H12O2 | CID 92839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. dss.mo.gov [dss.mo.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Phenoxy Propanol: Applications and Benefits in Various Industries - Tristar Intermediaties Blog [tristarintermediates.org]

- 25. Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. apps.dtic.mil [apps.dtic.mil]

- 27. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. bizngo.org [bizngo.org]

- 29. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 30. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Chiral Synthesis of (S)-1-fluoro-3-phenoxypropan-2-ol

Abstract

This technical guide provides an in-depth exploration of the chiral synthesis of (S)-1-fluoro-3-phenoxypropan-2-ol, a valuable chiral building block in pharmaceutical and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the prevalent synthetic strategies, with a primary focus on the highly efficient and scalable Jacobsen's Hydrolytic Kinetic Resolution (HKR). A comparative analysis of alternative methods, including Sharpless Asymmetric Epoxidation and enzymatic resolutions, is also presented. This guide emphasizes the causality behind experimental choices, offers detailed, step-by-step protocols, and outlines robust analytical methods for structural and enantiomeric purity verification, thereby ensuring scientific integrity and practical applicability.

Introduction: The Significance of Chiral Fluorinated Propanols

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] When combined with a defined stereochemistry, these fluorinated building blocks, such as (S)-1-fluoro-3-phenoxypropan-2-ol, become powerful tools in the synthesis of complex chiral molecules, particularly in the development of novel therapeutics. The 1,2-halohydrin motif is a versatile synthon, readily convertible to a range of functionalities, making its enantioselective synthesis a topic of significant interest.

This guide will focus on the practical and efficient synthesis of the (S)-enantiomer of 1-fluoro-3-phenoxypropan-2-ol, navigating the critical aspects of stereochemical control and subsequent functionalization.

Strategic Approaches to Chiral Synthesis

Several robust methodologies exist for the asymmetric synthesis of chiral epoxides and diols, which serve as precursors to the target molecule. The choice of strategy often depends on factors such as scalability, cost-effectiveness, and the desired enantiomeric purity.

Jacobsen's Hydrolytic Kinetic Resolution (HKR): The Industrial Workhorse

The Jacobsen's Hydrolytic Kinetic Resolution (HKR) has emerged as a preeminent method for the large-scale production of enantioenriched terminal epoxides.[2][3] This methodology utilizes a chiral (salen)Co(III) complex to catalyze the enantioselective ring-opening of a racemic epoxide with water. One enantiomer is preferentially hydrolyzed to the corresponding diol, leaving the unreacted epoxide in high enantiomeric excess. For the synthesis of (S)-1-fluoro-3-phenoxypropan-2-ol, the key intermediate is (S)-epifluorohydrin, which can be obtained in high enantiopurity from racemic epifluorohydrin via HKR using the (R,R)-Jacobsen's catalyst.

The practical advantages of HKR are numerous, including the use of water as an inexpensive and environmentally benign reagent, low catalyst loadings (typically 0.2-2.0 mol%), and the potential for catalyst recycling.[3] The reaction often proceeds with exceptional enantioselectivity, frequently yielding epoxides with >99% ee.[3][4]

Sharpless Asymmetric Epoxidation: A Classic Approach

The Sharpless Asymmetric Epoxidation is a powerful and reliable method for the enantioselective epoxidation of primary and secondary allylic alcohols. This reaction employs a catalytic system composed of titanium tetraisopropoxide, a chiral diethyl tartrate (DET), and an oxidant, typically tert-butyl hydroperoxide (TBHP). The choice of L-(+)-DET or D-(-)-DET directs the epoxidation to a specific face of the alkene, allowing for predictable stereochemical control. To synthesize (S)-epifluorohydrin via this route, one would start with 3-fluoroallyl alcohol.

While highly effective and predictable, the Sharpless epoxidation is primarily limited to allylic alcohols, which may require additional synthetic steps to prepare the necessary precursor.

Enzymatic Kinetic Resolution: The Biocatalytic Alternative

Enzymatic kinetic resolution offers a green and highly selective alternative for the synthesis of chiral molecules. Lipases and epoxide hydrolases are commonly employed for the resolution of racemic alcohols and epoxides, respectively. For instance, a lipase could be used to selectively acylate one enantiomer of racemic this compound, allowing for the separation of the acylated product from the unreacted alcohol. This approach often benefits from mild reaction conditions and high enantioselectivity. However, extensive screening of enzymes and reaction conditions may be necessary to achieve optimal results.

In-Depth Focus: Synthesis via Jacobsen's Hydrolytic Kinetic Resolution

This section provides a detailed examination of the synthesis of (S)-1-fluoro-3-phenoxypropan-2-ol, commencing with the kinetic resolution of racemic epifluorohydrin.

Overall Synthetic Workflow

The synthesis is a two-step process:

-

Step 1: Hydrolytic Kinetic Resolution of (±)-Epifluorohydrin. Racemic epifluorohydrin is subjected to HKR using the (R,R)-Jacobsen's catalyst to yield (S)-epifluorohydrin with high enantiomeric excess.

-

Step 2: Nucleophilic Ring-Opening of (S)-Epifluorohydrin. The enantioenriched (S)-epifluorohydrin is then reacted with a phenoxide nucleophile to afford the target molecule, (S)-1-fluoro-3-phenoxypropan-2-ol.

Figure 1: Synthetic workflow for (S)-1-fluoro-3-phenoxypropan-2-ol.

Mechanistic Insights: The Jacobsen's HKR

The high enantioselectivity of the Jacobsen's HKR is attributed to a cooperative, bimetallic mechanism. Two chiral (salen)Co(III) complexes work in concert: one acts as a Lewis acid to activate the epoxide, while the other delivers the nucleophile (water). The steric environment created by the chiral salen ligands dictates that one enantiomer of the epoxide fits more favorably into the catalytic pocket, leading to a significantly faster rate of hydrolysis for that enantiomer.

Figure 2: Simplified mechanism of Jacobsen's HKR.

Detailed Experimental Protocols

Step 1: Hydrolytic Kinetic Resolution of (±)-Epifluorohydrin

-

Catalyst Activation: In a clean, dry flask, (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (0.5-1.0 mol%) is dissolved in toluene. Acetic acid (2 equivalents relative to the cobalt complex) is added, and the solution is stirred open to the air for 30 minutes. The solvent is then removed under reduced pressure to yield the active (salen)Co(III)OAc catalyst.

-

Resolution: To the flask containing the activated catalyst, add racemic epifluorohydrin (1.0 equivalent). The mixture is cooled to 0-4 °C in an ice bath.

-

Water Addition: Deionized water (0.55 equivalents) is added dropwise over a period of 1-2 hours, maintaining the internal temperature below 5 °C.

-

Reaction Monitoring: The reaction progress is monitored by chiral GC or HPLC to determine the enantiomeric excess of the remaining epifluorohydrin. The reaction is typically stirred for 12-24 hours or until the desired conversion (around 50-55%) is reached.

-

Work-up and Isolation: Upon completion, the reaction mixture is warmed to room temperature. The unreacted (S)-epifluorohydrin is isolated by vacuum distillation. The remaining residue contains the (R)-3-fluoro-1,2-propanediol and the catalyst. The catalyst can be recovered for reuse.

Step 2: Synthesis of (S)-1-fluoro-3-phenoxypropan-2-ol

-

Preparation of Sodium Phenoxide: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) is washed with anhydrous hexane to remove the oil. Anhydrous THF is added, followed by the dropwise addition of a solution of phenol (1.0 equivalent) in anhydrous THF at 0 °C. The mixture is stirred at room temperature for 1 hour until the evolution of hydrogen gas ceases.

-

Ring-Opening Reaction: The freshly prepared solution of sodium phenoxide is cooled to 0 °C. A solution of (S)-epifluorohydrin (1.0 equivalent) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by TLC or GC-MS.

-

Quenching and Extraction: After cooling to room temperature, the reaction is carefully quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-1-fluoro-3-phenoxypropan-2-ol as a colorless oil.

Analysis and Characterization

Structural Verification (NMR Spectroscopy):

The structure of the final product should be confirmed by ¹H and ¹³C NMR spectroscopy. The presence of the fluorine atom will result in characteristic splitting patterns (coupling) with adjacent protons and carbons.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.35-7.25 (m, 2H, Ar-H)

-

δ 7.00-6.90 (m, 3H, Ar-H)

-

δ 4.60 (dm, J = 47.0 Hz, 2H, -CH₂F)

-

δ 4.20-4.10 (m, 1H, -CH(OH)-)

-

δ 4.05 (dd, J = 9.5, 4.0 Hz, 1H, -OCH₂-)

-

δ 3.98 (dd, J = 9.5, 5.5 Hz, 1H, -OCH₂-)

-

δ 2.50 (br s, 1H, -OH)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 158.0 (Ar-C)

-

δ 129.6 (Ar-CH)

-

δ 121.5 (Ar-CH)

-

δ 114.6 (Ar-CH)

-

δ 84.5 (d, J = 170.0 Hz, -CH₂F)

-

δ 69.5 (d, J = 20.0 Hz, -CH(OH)-)

-

δ 69.0 (-OCH₂-)

-

(Note: Predicted NMR data based on analogous structures. Actual chemical shifts and coupling constants may vary.)

Enantiomeric Purity Determination (Chiral HPLC):

The enantiomeric excess (ee) of the final product must be determined to validate the success of the chiral synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.

-

Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralcel OD-H or Chiralpak AD-H is often effective for this class of compounds.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point for normal-phase separations.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenoxy group absorbs (e.g., 254 nm or 270 nm).

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Comparative Analysis of Synthetic Strategies

| Strategy | Key Advantages | Limitations | Typical ee | Scalability |

| Jacobsen's HKR | High enantioselectivity, low catalyst loading, use of water as a reagent, recyclable catalyst, broad substrate scope.[3][4] | Requires resolution of a racemate (max 50% yield of epoxide), catalyst can be sensitive to impurities. | >99% for epoxide[3] | Excellent |

| Sharpless Epoxidation | Predictable stereochemistry, high enantioselectivity, well-established methodology. | Limited to allylic alcohols, requires stoichiometric amounts of a chiral auxiliary (tartrate). | 90-98% | Good |

| Enzymatic Resolution | High enantioselectivity, mild reaction conditions, environmentally friendly. | May require extensive screening of enzymes and conditions, potential for lower reaction rates. | Can be >99% | Moderate to Good |

Conclusion and Future Outlook

The chiral synthesis of (S)-1-fluoro-3-phenoxypropan-2-ol is most effectively and scalably achieved through a two-step sequence involving the Jacobsen's Hydrolytic Kinetic Resolution of racemic epifluorohydrin, followed by the nucleophilic ring-opening of the resulting (S)-epifluorohydrin with phenoxide. This approach provides the target molecule in high enantiomeric purity and is amenable to industrial-scale production. While alternative methods like Sharpless Asymmetric Epoxidation and enzymatic resolutions offer viable routes, the practicality and efficiency of the HKR methodology make it the preferred choice for many applications.

Future research in this area may focus on the development of even more active and robust catalysts for kinetic resolution, as well as exploring dynamic kinetic resolution processes to overcome the inherent 50% yield limitation of traditional kinetic resolutions. The continued development of efficient and selective fluorination and chiral synthesis methodologies will undoubtedly accelerate the discovery and development of next-generation pharmaceuticals and advanced materials.

References

-

Epoxide Ring Opening With Base. (2015). Master Organic Chemistry. [Link]

-

Epoxide Ring Opening. ChemTalk. [Link]

-

Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., Furrow, M. E., & Jacobsen, E. N. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Journal of the American Chemical Society, 124(7), 1307–1315. [Link]

-

Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. (2016). ResearchGate. [Link]

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

-

Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis. Science, 277(5328), 936–938. [Link]

-

Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. [Link]

-

Choi, W. J. (2009). Biotechnological production of enantiopure epoxides by enzymatic kinetic resolution. Applied Microbiology and Biotechnology, 84(2), 239–247. [Link]

-

Larrow, J. F., & Jacobsen, E. N. (2004). 9.7 Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology. In Comprehensive Asymmetric Catalysis (pp. 1-21). [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

Reactions of Epoxides: Ring-Opening. (2024). Chemistry LibreTexts. [Link]

-

Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

-

Larrow, J. F., Hemberger, K. E., Jasmin, S., Kabir, H., & Morel, P. (2003). Commercialization of the hydrolytic kinetic resolution of racemic epoxides: Toward the economical large-scale production of enantiopure epichlorohydrin. CHIMIA International Journal for Chemistry, 57(9), 579-581. [Link]

-

Propan-1-ol C13 NMR spectrum. Doc Brown's Chemistry. [Link]

-

Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. (2019). SFA ScholarWorks. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. stem.elearning.unipd.it [stem.elearning.unipd.it]

Enantioselective Synthesis of 1-Fluoro-3-phenoxypropan-2-ol: A Technical Guide for Advanced Drug Development

Introduction: The Significance of Chiral Fluorinated Building Blocks

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design. Fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity.[1] When this strategic fluorination is combined with precise stereochemical control, it unlocks access to a vast chemical space of potent and selective therapeutic agents. 1-Fluoro-3-phenoxypropan-2-ol is a key chiral building block, with its enantiomers serving as precursors for various pharmaceuticals, including β-adrenergic blocking agents. This guide provides an in-depth technical overview of robust and scalable methodologies for the enantioselective synthesis of this valuable intermediate, tailored for researchers and professionals in drug development.

Strategic Overview: Pathways to Enantiopure this compound

The synthesis of enantiomerically pure this compound can be approached through several strategic pathways. The most efficient routes converge on the preparation of a key chiral intermediate, either an enantiopurified epoxide or the target fluorohydrin itself. This guide will focus on two primary, field-proven strategies:

-

Kinetic Resolution of a Racemic Precursor: This strategy begins with the synthesis of a racemic intermediate, which is then subjected to a process where one enantiomer reacts significantly faster than the other, allowing for the separation of the unreacted, enantiopurified starting material and the chiral product.

-

Asymmetric Synthesis: This approach aims to directly generate the desired enantiomer through a stereocontrolled reaction, minimizing the formation of the unwanted enantiomer from the outset.

This guide will provide detailed protocols and mechanistic insights into both approaches, with a primary focus on the highly efficient Jacobsen's Hydrolytic Kinetic Resolution (HKR) and the direct enantioselective ring-opening of epoxides.

Part 1: Synthesis of the Racemic Precursor - 2-(Phenoxymethyl)oxirane

A reliable and scalable synthesis of the racemic epoxide, 2-(phenoxymethyl)oxirane (also known as phenyl glycidyl ether), is the essential first step for several enantioselective strategies. A common and effective method involves the Williamson ether synthesis followed by intramolecular cyclization.